
6-Methyl-2-phenylquinoline-4-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methyl-2-phenylquinoline-4-carbohydrazide is a chemical compound with the molecular formula C17H15N3O and a molecular weight of 277.32 g/mol . This compound is part of the quinoline family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and material science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2-phenylquinoline-4-carbohydrazide typically involves the reaction of phenylcinchoninic ethyl ester with hydrazine hydrate in ethanol . The reaction conditions include refluxing the mixture for several hours to ensure complete conversion of the ester to the carbohydrazide .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
6-Methyl-2-phenylquinoline-4-carbohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into different hydrazide derivatives.
Substitution: It can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various quinoline derivatives, hydrazides, and substituted quinolines, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
6-Methyl-2-phenylquinoline-4-carbohydrazide has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 6-Methyl-2-phenylquinoline-4-carbohydrazide involves its interaction with cellular targets to induce biological effects. For example, it can bind to specific enzymes or receptors, leading to the modulation of signaling pathways involved in cell cycle regulation and apoptosis . The exact molecular targets and pathways are still under investigation, but initial studies suggest its potential in targeting cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Phenylquinoline-4-carbohydrazide
- 4-Hydroxy-6-methyl-2-phenylquinoline
- 6-Methyl-2-(4-methylphenyl)quinoline-4-carbohydrazide
Uniqueness
6-Methyl-2-phenylquinoline-4-carbohydrazide is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it has shown promising results in inducing cell cycle arrest and apoptosis, making it a potential candidate for anticancer research .
Propiedades
Número CAS |
41874-25-3 |
|---|---|
Fórmula molecular |
C17H15N3O |
Peso molecular |
277.32 g/mol |
Nombre IUPAC |
6-methyl-2-phenylquinoline-4-carbohydrazide |
InChI |
InChI=1S/C17H15N3O/c1-11-7-8-15-13(9-11)14(17(21)20-18)10-16(19-15)12-5-3-2-4-6-12/h2-10H,18H2,1H3,(H,20,21) |
Clave InChI |
GQYYFKVAEYVYCZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1)N=C(C=C2C(=O)NN)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3-methoxyphenyl)-2-(3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14125173.png)
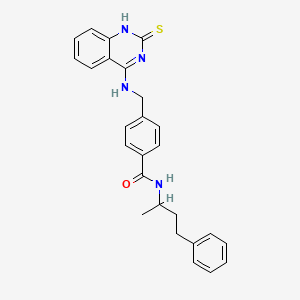
![3-benzyl-1,7-dimethyl-9-(4-phenoxyphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B14125196.png)


![Tert-butyl 5-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]indole-1-carboxylate](/img/structure/B14125211.png)

![6-Hydroxy-2-[(1-methylindol-3-yl)methylidene]-1-benzofuran-3-one](/img/structure/B14125220.png)
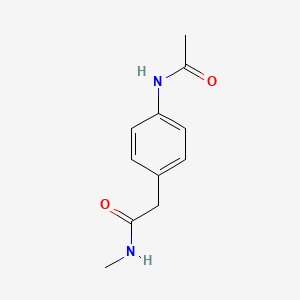
![N-cyclohexyl-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14125242.png)
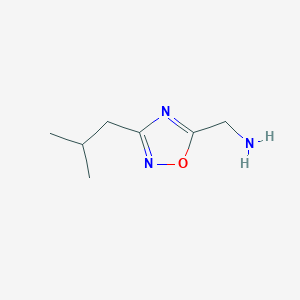
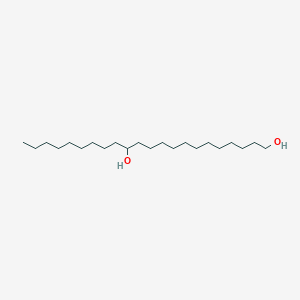
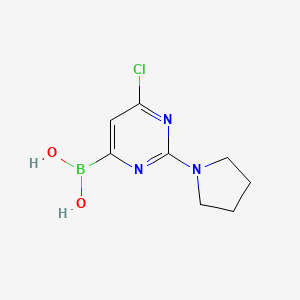
![2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B14125249.png)
